Welcome to the BenchChem Online Store!
molecular formula C7H6F3NO B8739045 1-(2,2,2-Trifluoroethyl)pyridin-4(1H)-one CAS No. 101234-96-2

1-(2,2,2-Trifluoroethyl)pyridin-4(1H)-one

Cat. No. B8739045
M. Wt: 177.12 g/mol
InChI Key: PUHMSURCUYIQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04785090

Procedure details

1 g (10.4 mmol) of 4H-pyran-4-on was dissolved in 10 ml of pyridine, 3.38 g (25 mmol) of 2,2,2-trifluoroethylamine hydrochloride was added, and reacted at 70° C. for an hour. The solvent was removed, and the residue was purified by chloroform-methanol (10:1) silica gel chromatograph to obtain 1.7 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.Cl.[F:9][C:10]([F:14])([F:13])[CH2:11][NH2:12]>N1C=CC=CC=1>[F:9][C:10]([F:14])([F:13])[CH2:11][N:12]1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C=CC(C=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.38 g
Type
reactant
Smiles
Cl.FC(CN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 70° C. for an hour
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chloroform-methanol (10:1) silica gel chromatograph

Outcomes

Product
Name
Type
product
Smiles
FC(CN1C=CC(C=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.